

Application Notes: Bupivacaine Hydrochloride Monohydrate in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *Bupivacaine hydrochloride monohydrate*

Cat. No.: *B1237449*

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Introduction

Bupivacaine hydrochloride monohydrate is a long-acting local anesthetic of the amide class, widely employed in regional anesthesia and pain management.^{[1][2]} Its primary therapeutic effect is achieved through the blockade of voltage-gated sodium channels (NaV), which is essential for the initiation and propagation of nerve impulses.^{[3][4]} However, bupivacaine's interaction with other ion channels, notably potassium (K⁺) channels, contributes to both its anesthetic profile and its potential for cardiotoxicity.^{[5][6]} Patch-clamp electrophysiology is a critical technique for dissecting the molecular mechanisms of bupivacaine's action on individual ion channels, offering high-resolution insights into channel gating, pharmacology, and state-dependent interactions.^{[5][7]} These notes provide detailed protocols and data for investigating the effects of bupivacaine on various ion channels using this technique.

Mechanism of Action

Bupivacaine primarily functions by reversibly binding to the intracellular portion of voltage-gated sodium channels.^[4] This action is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.^{[5][8]} By stabilizing the channel in a non-conducting conformation, bupivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane, thereby preventing the generation and transmission of action potentials.^{[3][4]}

Beyond its effects on sodium channels, bupivacaine also modulates the function of a variety of potassium channels. This includes ATP-sensitive potassium channels (KATP), large conductance Ca²⁺-activated potassium channels (BKCa), and two-pore domain potassium channels (K2P), among others.^{[9][10][11]} Inhibition of these channels can alter cellular excitability and contribute to the broader physiological effects of the drug.

Data Presentation

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of bupivacaine for various ion channels, as determined by patch-clamp electrophysiology studies.

Table 1: Bupivacaine IC₅₀ Values for Voltage-Gated Sodium (NaV) Channels

Channel Subtype	Cell Type	State/Condition	Bupivacaine IC ₅₀ (μM)
Endogenous Na ⁺ Channels	ND7/23 neuroblastoma cells	Resting State (Tonic Block)	178 ± 8
NaV1.5 (cardiac)	HEK-293 cells	Inactivated State	2.18 - 4.51
NaV1.5 (cardiac)	Xenopus oocytes	Peak Current	4.51

Table 2: Bupivacaine IC₅₀ Values for Potassium (K⁺) Channels

Channel Subtype	Cell Type	Bupivacaine IC ₅₀ (μM)
ATP-dependent K ⁺ (KATP)	Rat cardiomyocytes	29
Large conductance Ca ²⁺ -activated K ⁺ (BKCa)	Human umbilical artery smooth muscle cells	324 (at +80 mV)
K2P TREK-1	COS-7 cells	95.4 ± 14.6
Small conductance Ca ²⁺ -activated K ⁺ type 2 (SK2)	HEK-293 cells	16.5
Tandem pore domain K ⁺ (TASK)	Xenopus oocytes	41

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) expressing a specific sodium channel subtype (e.g., NaV1.5).[\[5\]](#)

1. Cell Preparation:

- Culture HEK-293 cells stably expressing the sodium channel of interest.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to ensure isolated cells suitable for patching.[\[5\]](#)

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, blockers for other channels such as CdCl₂ for Ca²⁺ channels and TEA for K⁺ channels can be added.[\[5\]](#)
- Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.[\[5\]](#)
- Bupivacaine Stock Solution: Prepare a 10 mM stock solution of bupivacaine hydrochloride in deionized water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.[\[5\]](#)

3. Electrophysiological Recording:

- Place a coverslip with the cells into the recording chamber on the stage of an inverted microscope.
- Perfusion the chamber with the external solution at a rate of 1-2 mL/min.[\[5\]](#)
- Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with the internal solution.[\[5\]](#)

- Approach a cell with the pipette and form a gigaohm seal ($>1\text{ G}\Omega$).
- Rupture the cell membrane to achieve the whole-cell configuration.[5]
- Set the holding potential to a level where most sodium channels are in the resting state (e.g., -100 mV).[5]

4. Voltage-Clamp Protocols:

- Tonic Block: From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to -10 mV for 50 ms). This pulse should be applied at a low frequency (e.g., every 10-20 seconds) to allow for full recovery from inactivation between pulses. After establishing a stable baseline current, perfuse the cell with increasing concentrations of bupivacaine and record the reduction in peak current amplitude.[5]
- Use-Dependent Block: From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz). Record the progressive decrease in the peak current amplitude during the pulse train in the absence and presence of bupivacaine.[5][12]

5. Data Analysis:

- For tonic block, plot the fractional block $((1 - I_{\text{bupivacaine}} / I_{\text{control}}) * 100)$ against the bupivacaine concentration and fit the data with the Hill equation to determine the IC50.[5]
- For use-dependent block, quantify the degree of block at each pulse in the train.

Protocol 2: Inside-Out Patch-Clamp Recording of KATP Channels

This protocol is adapted for studying the direct effect of bupivacaine on ATP-sensitive potassium channels in excised membrane patches from cells like rat cardiomyocytes.[9]

1. Cell Preparation:

- Enzymatically dissociate cardiomyocytes from adult rats.

2. Solutions:

- Pipette (External-facing) Solution (in mM): Symmetrical KCl solution (e.g., 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.4 with KOH).
- Bath (Internal-facing) Solution (in mM): Similar to the pipette solution, with the addition of ATP to study its influence on channel activity and bupivacaine block.
- Bupivacaine Application: Bupivacaine is applied to the outer side of the excised membrane patch using a multi-barrel perfusion system.[\[9\]](#)

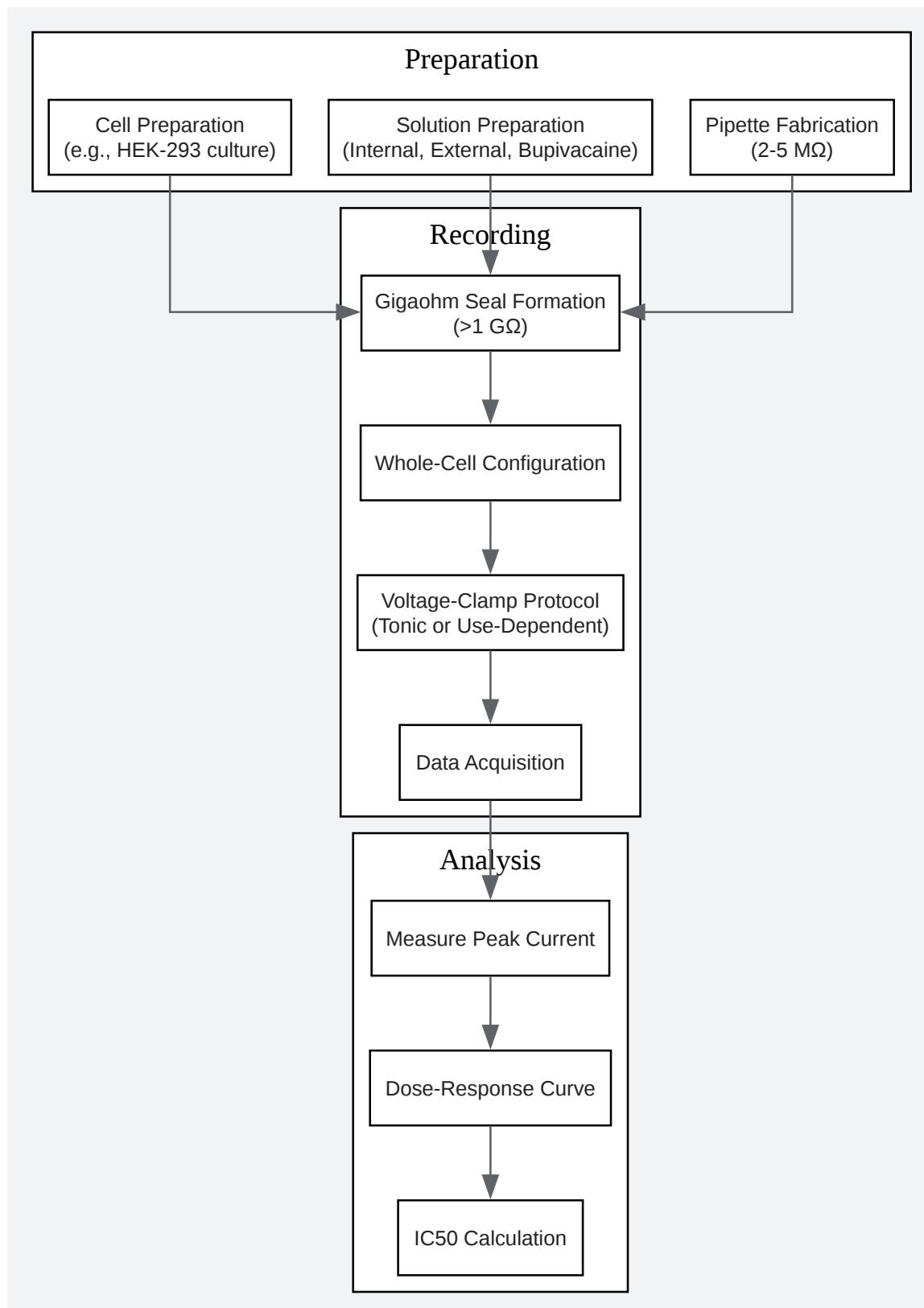
3. Electrophysiological Recording:

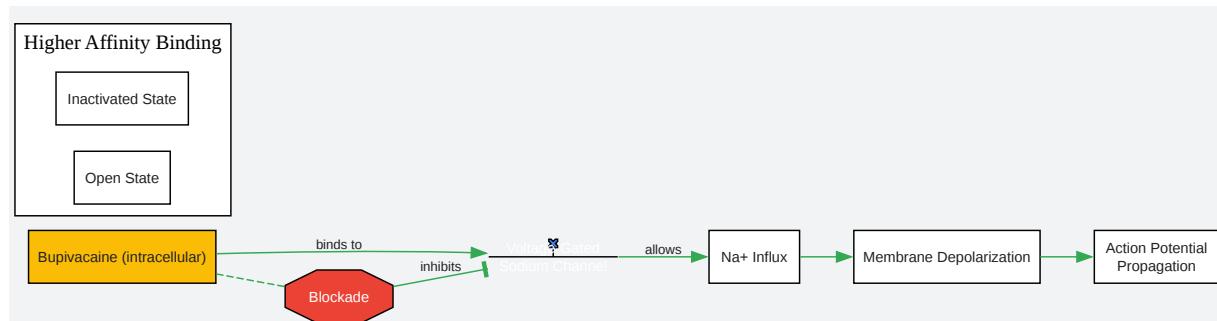
- Form a gigaohm seal on an isolated cardiomyocyte in the cell-attached configuration.
- Excise the membrane patch to achieve the inside-out configuration.
- Apply various concentrations of bupivacaine to the patch via the perfusion system.

4. Data Analysis:

- Measure the mean channel current at different bupivacaine concentrations to generate a concentration-response curve and calculate the IC₅₀.[\[9\]](#)
- Analyze single-channel recordings to determine if bupivacaine affects the single-channel conductance or the channel gating (open probability, mean open/closed times).

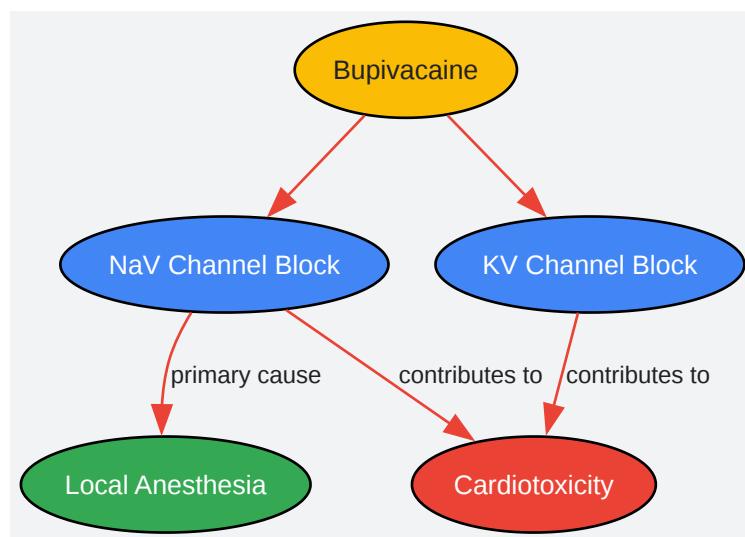
Visualizations

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for whole-cell patch-clamp.



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Caption: Bupivacaine's mechanism of action on NaV channels.



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